Technical Whitepaper: Properties, Synthesis, and Applications of 3-(3-Methoxyphenoxy)-4-methylaniline (CAS 1198117-39-3)
Technical Whitepaper: Properties, Synthesis, and Applications of 3-(3-Methoxyphenoxy)-4-methylaniline (CAS 1198117-39-3)
Executive Summary
In modern drug discovery, the architectural design of small-molecule inhibitors relies heavily on "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets[1]. 3-(3-Methoxyphenoxy)-4-methylaniline (CAS 1198117-39-3) is a highly versatile chemical building block belonging to the diaryl ether aniline class. This specific structural motif is a cornerstone in the development of targeted therapeutics, particularly Receptor Tyrosine Kinase (RTK) inhibitors.
This whitepaper provides an in-depth technical analysis of CAS 1198117-39-3, detailing its physicochemical properties, the mechanistic causality behind its synthesis, and its pharmacological utility in oncology and immunology.
Physicochemical Properties & Structural Data
Understanding the baseline properties of CAS 1198117-39-3 is critical for predicting its behavior in subsequent synthetic steps (e.g., amide couplings, Buchwald-Hartwig aminations) and its ultimate pharmacokinetic profile when incorporated into an Active Pharmaceutical Ingredient (API).
Table 1: Quantitative Physicochemical Properties
| Property | Value | Structural Significance |
| Chemical Name | 3-(3-Methoxyphenoxy)-4-methylaniline | Standard IUPAC nomenclature. |
| CAS Registry Number | 1198117-39-3 | Unique identifier for procurement [1]. |
| Molecular Formula | C₁₄H₁₅NO₂ | Defines the atomic composition. |
| Molecular Weight | 229.28 g/mol | Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 1 (-NH₂ group) | Critical for interacting with the kinase hinge region. |
| Hydrogen Bond Acceptors | 3 (N, O, O) | Facilitates solvent interactions and target binding. |
| Rotatable Bonds | 4 | Provides the conformational flexibility needed for the ether linkage to adapt to the DFG-in/out pockets. |
Synthesis Workflow & Mechanistic Causality
The synthesis of 3-(3-Methoxyphenoxy)-4-methylaniline is typically achieved via a highly reliable, two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Catalytic Hydrogenation .
The Rationale Behind the Chemistry
-
Why SₙAr over Ullmann Coupling? Traditional diaryl ether synthesis often requires transition-metal catalysis (Ullmann or Buchwald-Hartwig couplings). However, by utilizing 3-fluoro-4-methyl-1-nitrobenzene as the electrophile, we can bypass expensive palladium or copper catalysts. The strongly electron-withdrawing nitro group para to the leaving group stabilizes the negatively charged Meisenheimer intermediate. Furthermore, fluorine is the optimal leaving group for SₙAr; its high electronegativity drastically lowers the activation energy during the rate-limiting addition step [2].
-
Why Catalytic Hydrogenation? While the nitro group could be reduced using Béchamp conditions (Fe/HCl), catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard for pharmaceutical intermediates. It prevents trace heavy-metal contamination, minimizes hazardous waste, and provides quantitative yields with a simple filtration workup.
Figure 1: Two-step synthesis workflow of CAS 1198117-39-3 via SₙAr and catalytic hydrogenation.
Table 2: Reaction Optimization Parameters (SₙAr Step)
| Parameter | Choice | Mechanistic Rationale |
| Leaving Group | Fluorine | Highest electronegativity stabilizes the transition state of the rate-limiting addition step [2]. |
| Base | K₂CO₃ (2.0 eq) | Mild inorganic base; deprotonates 3-methoxyphenol without inducing side reactions. |
| Solvent | DMF | Polar aprotic solvent; solvates the potassium cation, leaving the phenoxide "naked" and highly nucleophilic. |
| Temperature | 120 °C | Provides the thermal energy required to overcome the activation barrier of the SₙAr addition step. |
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation checkpoints to ensure process integrity and reproducibility without requiring constant downstream purification.
Protocol 1: SₙAr Coupling to form the Nitro Intermediate
-
Preparation: Charge a dry, round-bottom flask with 3-fluoro-4-methyl-1-nitrobenzene (1.0 eq) and 3-methoxyphenol (1.1 eq).
-
Solvation & Basification: Add anhydrous DMF (10 mL/g of limiting reagent) followed by anhydrous K₂CO₃ (2.0 eq).
-
Reaction: Stir the suspension under a nitrogen atmosphere and heat to 120 °C for 4–6 hours.
-
Validation Checkpoint: The reaction mixture will transition from a pale suspension to a deep yellow/brown solution. Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the fluoronitrobenzene spot (higher
) disappears and a new, UV-active spot (lower ) emerges. -
Workup: Cool to room temperature and quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M NaOH (to remove unreacted 3-methoxyphenol), followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield 2-(3-methoxyphenoxy)-1-methyl-4-nitrobenzene.
Protocol 2: Catalytic Hydrogenation to CAS 1198117-39-3
-
Preparation: Dissolve the nitro intermediate (1.0 eq) in absolute ethanol (15 mL/g).
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of inert argon to prevent auto-ignition of the catalyst.
-
Reduction: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon or Parr shaker (at 1 atm to 30 psi). Stir vigorously at room temperature for 12 hours.
-
Validation Checkpoint: Hydrogen uptake will cease when the stoichiometric amount of H₂ is consumed. Analyze an aliquot via LC-MS. The reduction is validated when the mass peak of the nitro intermediate (
) is fully consumed, and the aniline product ( ) is the exclusive signal. -
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethanol. Concentrate the filtrate in vacuo to afford 3-(3-Methoxyphenoxy)-4-methylaniline as a solid.
Application in Drug Discovery: Kinase Inhibition
CAS 1198117-39-3 is not an end-product; it is a highly specialized precursor. When the primary amine (-NH₂) is coupled with various electrophiles (e.g., acryloyl chlorides for covalent inhibitors, or pyrimidines for reversible inhibitors), the resulting molecules act as potent kinase inhibitors [3].
Pharmacophore Mapping
-
The Aniline Nitrogen: Acts as a critical hydrogen bond donor. In the ATP-binding pocket of kinases like EGFR, BTK, or BRAF, this nitrogen typically forms a hydrogen bond with the backbone carbonyl of the hinge region (e.g., Met793 in EGFR) [4].
-
The Diaryl Ether Motif: The flexible ether oxygen allows the 3-methoxyphenyl ring to project deep into the hydrophobic back pocket of the kinase. This adaptability is crucial for targeting the "DFG-out" conformation in Type II kinase inhibitors, drastically improving target residence time and selectivity [3].
Figure 2: Mechanism of action for kinase inhibitors utilizing the diaryl ether aniline scaffold.
By blocking the ATP-binding pocket, derivatives of this scaffold prevent the autophosphorylation of the kinase. This halts downstream signaling cascades (such as the PI3K/AKT and RAS/MAPK pathways), ultimately shifting the cellular fate of tumorigenic cells from unchecked proliferation to apoptosis [4].
References
- Title: 38608-08-1 | 4-Methoxy-5-methylbenzene-1,2-diamine (Supplier Database & CAS Reference)
- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL
- Source: Journal of Agricultural and Food Chemistry (via ResearchGate)
- Source: National Center for Biotechnology Information (PMC)
